molecular formula C18H21N3O2 B2953565 phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate CAS No. 439110-77-7

phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate

Katalognummer: B2953565
CAS-Nummer: 439110-77-7
Molekulargewicht: 311.385
InChI-Schlüssel: PKYRNWZXBAGHSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects and Mechanisms

Anxiolytic Activity without Benzodiazepine Interaction : One study highlighted the anxiolytic-like activity of a phenylpiperazine derivative, demonstrating significant anxiolytic effects in animal models without the sedative, anticonvulsant, or muscle relaxant properties typically associated with benzodiazepines. This compound did not displace 3H-diazepam binding, indicating a different mechanism of action, possibly involving dopaminergic and serotoninergic systems (Lloyd et al., 1985).

Therapeutic Potential in Disease Models

Cystic Fibrosis Treatment : Research on sodium 4-phenylbutyrate indicated potential therapeutic effects in restoring CFTR function in cystic fibrosis patients. This suggests that similar carbamate compounds could have applications in modulating protein function for therapeutic purposes (Rubenstein & Zeitlin, 1998).

Effects on Metabolic and Neurological Disorders

Polyneuropathy Considerations : Carbamates, including phenyl N-methyl N-benzylcarbamate, have been discussed for their potential to cause polyneuropathy under certain conditions, challenging the belief that carbamates do not contribute to such neuropathies. This suggests the importance of monitoring and reassessing the risk assessment procedures for carbamate exposure (Lotti & Moretto, 2006).

Oncology Applications

Histone Deacetylase Inhibition : Studies have shown the utility of carbamate compounds like MS-275 in inhibiting histone deacetylases, offering a potential avenue for cancer treatment through epigenetic modulation. This indicates a broader application of carbamate derivatives in therapeutic strategies targeting solid tumors and lymphomas (Gore et al., 2008).

Genetic Influences on Drug Metabolism

Impact on Anti-Epileptic Drug Efficacy : Genetic variations have been linked to the differential metabolism and efficacy of anti-epileptic drugs, including carbamazepine and phenytoin. This highlights the role of genetic predictors in the clinical use of such medications, suggesting that similar compounds like phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate could be subject to similar genetic influences (Tate et al., 2005).

Eigenschaften

IUPAC Name

phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-18(22)23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYRNWZXBAGHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.